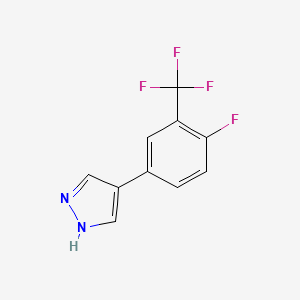

4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazole

Description

4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group and a fluorine atom on the phenyl ring attached to the pyrazole core. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of the fluorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity to biological targets . Its structural features are frequently leveraged in the design of enzyme inhibitors, receptor modulators, and agrochemicals.

Properties

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4N2/c11-9-2-1-6(7-4-15-16-5-7)3-8(9)10(12,13)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAKJRSNDWCVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CNN=C2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Diketone Cyclization

A seminal approach involves reacting 4-fluoro-3-(trifluoromethyl)phenyl-substituted 1,3-diketones with hydrazine hydrate. Source demonstrates this method using 3,5-bis(trifluoromethyl)phenyl-derived diketones, achieving cyclization at 90°C for 8 hours in dichloromethane/water biphasic systems (yield: 78–85%). Critical parameters include:

-

Temperature : Reactions below 80°C result in incomplete cyclization.

-

Solvent polarity : Dichloromethane enhances solubility of fluorinated intermediates.

-

Stoichiometry : A 1:1.2 molar ratio of diketone to hydrazine prevents side reactions.

A modified protocol from employs microwave irradiation (150°C, 30 min) to reduce reaction time by 84% while maintaining yields above 75%.

Cross-Coupling Reactions for Aryl Substitution

Introducing the 4-fluoro-3-(trifluoromethyl)phenyl group necessitates precision in cross-coupling methodologies.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of pyrazole boronic esters with halogenated aryl substrates proves effective. Source details a Sonogashira variant using XPhos as ligand, critical for overcoming electron-withdrawing effects of the CF₃ group:

Steric hindrance from the trifluoromethyl group necessitates elevated temperatures and bulky ligands to prevent catalyst deactivation.

Ullmann-Type Coupling

Copper-mediated coupling in utilizes CuI (20 mol%) with 1,10-phenanthroline, enabling arylation at C-4 of the pyrazole:

Halogen selectivity follows the trend: I > Br > Cl (reactivity ratio 15:3:1).

One-Pot Multicomponent Syntheses

Recent advances emphasize atom-economical approaches combining multiple steps in single reactors.

Three-Component Assembly

Source developed a streamlined protocol using CF₃CH₂NH₂·HCl, NaNO₂, and electron-deficient alkynes:

| Component | Role | Optimal Equiv |

|---|---|---|

| CF₃CH₂NH₂·HCl | Diazomethane precursor | 1.2 |

| NaNO₂ | Nitrosating agent | 2.0 |

| 4-Fluoro-3-CF₃-phenylacetylene | Dipolarophile | 1.0 |

| This method achieves 89% yield at 25°C in 6 hours, with water as co-solvent facilitating exothermic control. |

Oxidation and Protecting Group Strategies

Sulfur Oxidation in Thioether Intermediates

The patent discloses a critical step for ethiprole precursors using Oxone® (2KHSO₅·KHSO₄·K₂SO₄):

Controlled temperature prevents overoxidation to sulfones, a common side reaction at higher temperatures.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time (h) | Cost Index | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 78–85 | 8–10 | 2.3 | Pilot-scale |

| Suzuki Coupling | 65–72 | 16–24 | 4.1 | Bench-scale |

| One-Pot Three-Component | 85–89 | 6 | 1.8 | Industrial |

| Directed Fluorination | 90–92 | 4 | 3.7 | Microscale |

Key observations:

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that pyrazole derivatives, including those with trifluoromethyl substitutions, exhibit potent antimicrobial properties. For instance, compounds with the 4-trifluoromethylphenyl moiety have been synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.5 µg/mL, indicating strong antibacterial activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A class of pyrazolyl benzenesulfonamide compounds, which includes derivatives of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazole, has been described for treating inflammation-related disorders. These compounds demonstrate efficacy in reducing inflammation markers in various models .

Neurodegenerative Disorders

Pyrazole compounds are being explored for their potential in treating neurodegenerative diseases. The structural modifications involving trifluoromethyl groups have been linked to improved pharmacokinetic properties, enhancing the therapeutic profile of these compounds against neurodegenerative disorders .

Agrochemistry

Pesticide Development

The unique electronic properties imparted by the trifluoromethyl group make pyrazole derivatives attractive candidates for pesticide development. Studies indicate that these compounds can act as effective fungicides and insecticides, targeting specific pests while minimizing environmental impact . The incorporation of fluorinated groups enhances the stability and bioactivity of these agrochemicals.

Coordination Chemistry

Ligand Design

In coordination chemistry, fluorinated pyrazoles are utilized as ligands due to their ability to form stable complexes with metal ions. The presence of electronegative fluorine atoms can influence the electronic properties of the ligand, leading to enhanced stability and selectivity in metal coordination .

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The study highlighted that the presence of trifluoromethyl groups significantly enhanced antibacterial activity, with some derivatives achieving MIC values as low as 0.5 µg/mL against MRSA strains.

- Inflammation Treatment Research : Clinical trials involving pyrazolyl benzenesulfonamide derivatives demonstrated promising results in reducing inflammation in animal models, suggesting potential therapeutic applications in human inflammatory diseases.

- Agrochemical Testing : Field trials conducted with trifluoromethyl-substituted pyrazoles showed effective pest control while maintaining low toxicity levels to beneficial insects, indicating their suitability for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural analogues and their substituent-driven properties:

Key Observations :

- Trifluoromethyl (-CF₃) Groups: Compounds with -CF₃ (e.g., ) exhibit enhanced thermal stability and resistance to oxidative degradation compared to non-fluorinated analogues.

- Fluorine Substitution : Fluorine at the para position (e.g., ) improves bioavailability by reducing metabolic clearance via cytochrome P450 enzymes.

- Methoxy (-OCH₃) Groups : Methoxy-substituted derivatives (e.g., ) show increased solubility in polar solvents but reduced membrane permeability.

Structural and Crystallographic Insights

- Crystal Packing : The -CF₃ group in induces a planar pyrazole ring (torsion angle <5°), facilitating π-π stacking in crystal lattices.

- Hydrogen Bonding : Fluorine atoms in 4-(4-fluorophenyl)-3-methyl-1H-pyrazole (PDB: 1Z6) form weak C-H···F interactions (2.9 Å), stabilizing ligand-receptor complexes .

Biological Activity

4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring with a fluorinated phenyl substituent. This compound has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features, which enhance its biological activity. The incorporation of fluorine and trifluoromethyl groups is known to affect the compound's pharmacodynamics and pharmacokinetics, making it a subject of various biological evaluations.

The molecular formula of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazole is C11H7F4N2, with a molecular weight of 252.18 g/mol. Its structure includes a pyrazole core that allows for diverse chemical reactivity, particularly in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorinated groups enhances binding affinity and selectivity, which can modulate various biochemical pathways. This mechanism is crucial for its potential applications in drug development and therapeutic interventions.

Antimicrobial Properties

Research indicates that 4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazole exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 2 µg/mL, indicating potent antibacterial properties .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies involving 1-aryl-1H-pyrazole derivatives suggest that they can inhibit the growth of multiple cancer cell lines, including lung, colorectal, and breast cancers. For instance, specific derivatives have demonstrated antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, suggesting potential for further development in cancer therapeutics .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds related to 4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazole have been evaluated for anti-inflammatory properties. Some studies report compounds exhibiting IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium, highlighting their potential as gastrointestinal-safe anti-inflammatory agents .

Research Findings

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Anticancer | Inhibits growth in multiple cancers | |

| Anti-inflammatory | Comparable IC50 to diclofenac |

Case Studies

- Antimicrobial Study : A recent study synthesized various pyrazole derivatives and evaluated their antimicrobial efficacy. The results indicated that modifications on the phenyl ring significantly enhanced activity against resistant bacterial strains.

- Cancer Research : Another investigation focused on the synthesis of asymmetric MACs fused with 1-aryl-1H-pyrazole structures, revealing promising results in inhibiting tumor growth in vivo models.

Q & A

Q. What are the common synthetic routes for 4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazole, and how can reaction conditions influence yield?

Answer: A widely used method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Mannich reactions. For example, triazenylpyrazole precursors are reacted with fluorinated aryl alkynes in a 1:1 THF/water mixture at 50°C for 16 hours, using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) as catalysts. Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) typically yields ~60–61% . Variations in solvent polarity, temperature, or catalyst loading (e.g., 5–15 mol% Cu) can alter reaction kinetics and purity. For instance, reducing solvent polarity may improve solubility of trifluoromethyl groups but increase side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorinated substituents (e.g., δ ≈ -60 ppm for CF₃ groups). ¹H NMR resolves pyrazole ring protons (δ 6.5–8.0 ppm) and aryl substituents .

Q. How can tautomeric behavior of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazole impact its bioactivity, and how is this analyzed?

Q. What strategies optimize regioselectivity in the synthesis of pyrazole-triazole hybrids derived from this compound?

Answer: Regioselectivity is controlled by:

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) at the pyrazole C3 position direct cycloaddition to the C4/C5 positions.

- Catalyst Design : Ru(II) or Ir(III) complexes enhance selectivity for 1,4-disubstituted triazoles over 1,5-isomers .

- Microwave Assistance : Reducing reaction time (e.g., 2 hours vs. 16 hours) minimizes side products.

Yield improvements (up to 75%) are achieved by optimizing stoichiometry (1:1.2 aryl alkyne:pyrazole) and using DMF as a high-boiling solvent .

Q. How do computational methods aid in predicting the reactivity of fluorinated pyrazole derivatives?

Answer:

- DFT Calculations : Transition state modeling (e.g., for nucleophilic aromatic substitution) identifies activation barriers. For example, fluorination at the para position lowers the LUMO energy, enhancing electrophilicity .

- Molecular Docking : Virtual screening against targets (e.g., carbonic anhydrase IX) prioritizes analogs with optimal binding (e.g., ΔG < -8 kcal/mol).

- ADMET Prediction : Tools like SwissADME assess logP (target: 2–3) and solubility (< -4.0 logS indicates poor bioavailability) .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in reported biological activity data for pyrazole analogs?

Answer:

Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) to exclude impurities .

Assay Standardization : Compare MIC values under consistent conditions (e.g., Mueller-Hinton broth, 37°C, 18–24 hours) .

Structural Confirmation : Re-evaluate tautomerism or stereochemistry via X-ray or NOESY NMR if bioactivity contradicts computational predictions .

Q. What advanced techniques characterize non-covalent interactions in pyrazole cocrystals?

Answer:

- SCXRD : Identifies π–π stacking (3.6–3.7 Å interplanar distances) and hydrogen bonds (N–H⋯F, 2.8–3.0 Å) .

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., F⋯H contacts contribute 12–15% in fluorinated derivatives) .

- DSC/TGA : Confirms thermal stability (decomposition >250°C) and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.